molecular formula C₂₉H₃₆N₄O₈ B1145751 PAC 1-β-D-Glucopyranosiduronic Acid CAS No. 1103440-59-0

PAC 1-β-D-Glucopyranosiduronic Acid

Cat. No.: B1145751
CAS No.: 1103440-59-0
M. Wt: 568.62
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PAC 1-β-D-Glucopyranosiduronic Acid is a chemical compound known for its unique structure and properties It is a derivative of glucuronic acid, which is a key component in the metabolism of various substances in the body

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PAC 1-β-D-Glucopyranosiduronic Acid typically involves the glucuronidation of specific substrates. One common method includes the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor, catalyzed by uridine diphosphate glucuronosyltransferases (UGTs) in the presence of the target substrate . The reaction conditions often require a controlled environment with specific pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to achieve large-scale synthesis. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PAC 1-β-D-Glucopyranosiduronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

PAC 1-β-D-Glucopyranosiduronic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PAC 1-β-D-Glucopyranosiduronic Acid involves its role as a glucuronidation agent. It interacts with uridine diphosphate glucuronosyltransferases (UGTs) to transfer glucuronic acid to various substrates, facilitating their metabolism and excretion from the body. This process is essential for the detoxification of drugs, hormones, and other endogenous and exogenous compounds .

Comparison with Similar Compounds

Similar Compounds

    β-D-Glucopyranosiduronic Acid: A closely related compound with similar glucuronidation properties.

    α-D-Glucopyranosiduronic Acid: Another isomer with distinct structural and functional characteristics.

    Methyl 2-O-lauroyl-α-D-glucopyranosiduronic Acid: A derivative with specific antibacterial properties.

Uniqueness

PAC 1-β-D-Glucopyranosiduronic Acid stands out due to its specific structure, which allows for unique interactions with UGTs and other enzymes involved in glucuronidation. This makes it particularly valuable in research and industrial applications where precise glucuronidation is required .

Properties

CAS No.

1103440-59-0

Molecular Formula

C₂₉H₃₆N₄O₈

Molecular Weight

568.62

Synonyms

2-[[2-[2-[4-(Phenylmethyl)-1-piperazinyl]acetyl]hydrazinylidene]methyl]-6-(2-propen-1-yl)phenyl β-D-glucopyranosiduronic Acid; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.